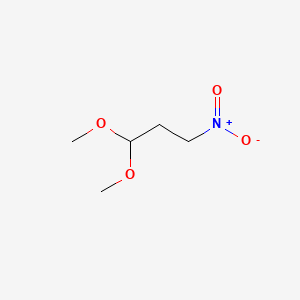

1,1-Dimethoxy-3-nitropropane

Description

Contextualization within Nitroalkane Chemistry

The chemistry of 1,1-dimethoxy-3-nitropropane is deeply rooted in the broader context of nitroalkane chemistry. Aliphatic nitro compounds are well-established as powerful intermediates in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group (-NO₂). uni.lu This property renders the α-protons (the hydrogens on the carbon adjacent to the nitro group) acidic, facilitating their removal by a base to form a nucleophilic nitronate anion. uni.lu

This nucleophilicity is the cornerstone of several fundamental carbon-carbon bond-forming reactions. The most notable of these are the Henry reaction (or nitroaldol reaction), which involves the addition of a nitronate to a carbonyl compound, and Michael-type additions to α,β-unsaturated systems. thieme-connect.de Furthermore, the nitro group itself can be transformed into a wide array of other functional groups, including amines (via reduction) and carbonyl groups (via the Nef reaction), underscoring the synthetic versatility of the nitroalkane family. thieme-connect.de this compound brings the added advantage of a protected aldehyde, allowing chemists to perform selective manipulations at the nitro-activated carbon center before revealing the aldehyde for subsequent reactions.

Significance as a Versatile Synthetic Intermediate

The significance of this compound, also known by its synonym 3-nitropropanal (B1599391) dimethyl acetal (B89532), lies in its identity as a polyfunctional synthetic intermediate. researchgate.net Its structure is a classic example of a synthon that contains two different reactive sites with orthogonal reactivity, enabling sequential and controlled chemical modifications.

The primary utility of this compound stems from the chemistry of its nitro group. Deprotonation of the C-H bond adjacent to the nitro group generates a stabilized carbanion (a nitronate). This nucleophile can then be used in a variety of bond-forming reactions. For instance, it can undergo condensation with acylimidazoles to produce 3-nitro-4-oxobutanal acetals, which are themselves valuable polyfunctional intermediates for more complex syntheses. researchgate.net

Furthermore, the nitronate derived from this compound can be trapped with silyl (B83357) chlorides, such as tert-butyldimethylsilyl chloride, to form stable O-silyl nitronates. thieme-connect.de These silyl nitronates are important intermediates in their own right, particularly as 1,3-dipoles in cycloaddition reactions, providing a pathway to various heterocyclic structures. thieme-connect.de A detailed procedure for the synthesis of this compound via the ozonolysis of a precursor followed by acetalization highlights its accessibility for laboratory use. thieme-connect.de Its application has been noted in the synthesis of chiral intermediates for significant pharmaceutical compounds like Atorvastatin. google.com

The acetal group, meanwhile, functions as a stable protecting group for an aldehyde. It is inert to the basic and nucleophilic conditions typically used to functionalize the nitro-bearing portion of the molecule. At a later stage in a synthetic sequence, the acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde, which can then participate in reactions such as Wittig olefinations, reductions, or further condensations. This dual functionality makes this compound a powerful three-carbon (C3) building block for the synthesis of complex targets.

Historical Development of its Synthetic Utility

The utility of this compound as a key synthetic building block became more widely recognized with the development of reliable and scalable methods for its preparation. A significant milestone in its history was the publication of a detailed and vetted procedure in Organic Syntheses in 2000, which provided the chemical community with a robust protocol for preparing 3-nitropropanal and its corresponding dimethyl acetal on a multigram scale. orgsyn.orgwiley.com The inclusion of a compound in this particular collection signifies its established importance and utility in the broader synthetic landscape. The described method involves the conjugate addition of nitrite (B80452) to acrolein to form 3-nitropropanal, which is then acetalized. orgsyn.org

Prior to and following this, its applications in specific synthetic strategies began to appear in chemical literature, illustrating its growing importance. For example, its use in generating silyl nitronates for subsequent cycloaddition reactions has been documented as a key transformation. thieme-connect.de One notable application highlighted in the literature is its role as an intermediate in the total synthesis of (±)-pyrenophorin, a 16-membered macrodilactone antibiotic. thieme-connect.de Such applications in the synthesis of complex natural products firmly established the compound's value to practicing organic chemists. The continued commercial availability of this compound from various chemical suppliers further attests to its ongoing utility in modern organic synthesis. merckmillipore.commerckmillipore.com

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-3-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKDVDXMMSCFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406743 | |

| Record name | 1,1-dimethoxy-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72447-81-5 | |

| Record name | 1,1-dimethoxy-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dimethoxy 3 Nitropropane

Established Synthetic Routes to 1,1-Dimethoxy-3-nitropropane

The conventional synthesis of this compound primarily relies on the protection of the aldehyde functional group of 3-nitropropanal (B1599391).

The most direct and commonly cited method for preparing this compound is through the acetalization of 3-nitropropanal. orgsyn.org This reaction protects the aldehyde group by converting it into a dimethyl acetal (B89532).

The process involves reacting crude 3-nitropropanal with an acetalizing agent, typically trimethyl orthoformate, in the presence of an acid catalyst. orgsyn.org Methanol (B129727) is commonly used as the solvent for this transformation. An acidic catalyst, such as p-toluenesulfonic acid monohydrate, is added to the cooled solution to facilitate the reaction. orgsyn.org The mixture is then stirred at room temperature for several hours to ensure the completion of the reaction. orgsyn.org This standard procedure provides a reliable pathway to the desired dimethyl acetal. orgsyn.orgresearchgate.net

For example, a typical laboratory-scale synthesis would involve the following stoichiometry and conditions:

| Reagent | Moles | Volume/Mass |

| Crude 3-nitropropanal | 0.456 mol | 47.0 g |

| Trimethyl orthoformate | 0.600 mol | 63.7 g |

| Methanol | - | 150 mL |

| p-Toluenesulfonic acid monohydrate | - | 1.8 g |

| Table 1: Reagents for the synthesis of this compound from 3-Nitropropanal. orgsyn.org |

The reaction is typically conducted at 0°C initially, then allowed to warm to room temperature over a period of 4 hours. orgsyn.org

Alternative methods for preparing acetals of 3-nitropropanal have also been reported, although they may be less economical for large-scale production. orgsyn.org One such route starts from acrolein. This method involves the addition of hydrogen bromide in the presence of an appropriate alcohol, which is then followed by a bromide/nitrite (B80452) exchange to introduce the nitro group. orgsyn.org

Another approach involves the synthesis of related nitro compounds that could serve as precursors. For instance, various oxygenated nitropropanes can be synthesized through methods like the nitration of brominated compounds. researchgate.net The conversion of haloalkanes to nitroalkanes can be achieved using reagents like silver(I) nitrite. thieme-connect.de For example, 1-chloro-3-iodopropane (B107403) can be converted into 1-chloro-3-nitropropane, demonstrating the feasibility of halide-to-nitro conversion in a propane (B168953) backbone. thieme-connect.de While not a direct synthesis of this compound, these methods establish pathways to key nitropropane intermediates.

Advanced Synthetic Approaches to this compound and its Analogues

Research into more efficient and sustainable synthetic methods has led to the development of advanced protocols, including catalytic systems and the application of green chemistry principles.

Catalysis offers a pathway to enhance the efficiency and selectivity of chemical transformations. In the context of synthesizing nitro compounds, catalytic methods are particularly relevant for key bond-forming reactions. The Henry reaction (nitro-aldol reaction), which forms the carbon-carbon bond in precursors to compounds like 3-nitropropanal, can be promoted by various catalysts. While traditionally using base catalysts, modern approaches have explored the use of metal mediators like iron powder, which is inexpensive and environmentally benign, to promote Henry-type reactions between aldehydes and bromonitromethanes. sioc-journal.cn

The acetalization step itself can be catalyzed by various acids. While p-toluenesulfonic acid is common, other acid catalysts, including weak-acid ion-exchange resins, have been shown to effectively catalyze the hydrolysis of acetals and could potentially be applied to their synthesis under milder conditions. researchgate.net The use of solid acid catalysts could simplify purification processes by allowing for easy removal of the catalyst by filtration.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly routes.

Key tenets of green chemistry applicable here include the use of safer solvents, the development of catalytic reactions to improve atom economy, and the potential use of biocatalysis. researchgate.netrsc.org Biocatalytic approaches, for example, operate under mild conditions (physiological pH and temperature) and often use water as a solvent, offering a green alternative to traditional organic synthesis. researchgate.net While direct biocatalytic synthesis of this compound is not established, enzymes are used for selective oxidations and other transformations that could be relevant for creating precursors. rsc.org

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. semanticscholar.org In the established synthesis of this compound, methanol is used as the solvent. orgsyn.org Green alternatives could include ionic liquids or water, where feasible. researchgate.net Ionic liquids are non-volatile and can be designed to have specific solvation properties, sometimes referred to as "designer solvents". researchgate.net

Green Chemistry Principles in this compound Synthesis

Application of Heterogeneous Catalysis

The acetalization of aldehydes is a reversible reaction that is traditionally catalyzed by homogeneous acid catalysts. However, the use of heterogeneous catalysts offers significant advantages, including simplified catalyst recovery and recycling, reduced corrosion, and often milder reaction conditions. While specific literature on the heterogeneous catalytic synthesis of this compound is limited, the principles can be extrapolated from studies on the acetalization of similar aldehydes, particularly those bearing electron-withdrawing groups.

Solid acid catalysts are the most promising candidates for this transformation. These materials possess active sites on their surface that can protonate the carbonyl oxygen of the aldehyde, facilitating nucleophilic attack by the alcohol. Various types of solid acids have been successfully employed for acetalization reactions, as detailed in the table below.

Table 1: Examples of Heterogeneous Catalysts for Acetalization Reactions

| Catalyst Type | Example Catalyst | Substrate Example | Key Findings | Reference |

| Zeolites | HNB-MOR | p-Nitrobenzaldehyde | High activity and excellent yields under mild conditions (50 °C). The catalyst's strong acidity and mesoporous structure are beneficial. rsc.org | rsc.org |

| Y-type molecular sieves | Benzaldehyde | Effective catalysis, but proper activation is crucial for high activity. researchgate.net | researchgate.net | |

| Supported Heteropolyacids | Silicotungstic acid on bentonite | Various aldehydes and ketones | Highly efficient and reusable catalyst for acetal formation. scirp.org | scirp.org |

| 8-Hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ | Aromatic aldehydes and ketones | High yields and selectivity for acetals/ketals. The catalyst is reusable. rsc.org | rsc.org | |

| Sulfated Metal Oxides | SO₄²⁻/CeO₂–ZrO₂ | Benzaldehyde | Effective for glycerol (B35011) acetalization, demonstrating applicability for cyclic acetal formation. nih.gov | nih.gov |

| Functionalized Silica | Silica sulfuric acid | Aromatic aldehydes | Can be used as a reusable catalyst for sulfonation, indicating its potential as a solid acid for other reactions. eijppr.com | eijppr.com |

| Metal-Organic Frameworks | Fe-MIL-101 | Benzaldehyde | Reusable solid acid catalyst for dimethyl acetal formation at room temperature. researchgate.net | researchgate.net |

The successful application of these catalysts, especially zeolites and supported heteropolyacids, in the acetalization of nitro-substituted aromatic aldehydes suggests their potential for the synthesis of this compound. rsc.orgrsc.org The electron-withdrawing nature of the nitro group in 3-nitropropanal would likely necessitate a catalyst with strong acid sites, similar to what has been observed for p-nitrobenzaldehyde. rsc.org The general mechanism involves the adsorption of the aldehyde and alcohol onto the catalyst surface, reaction at the active sites, and subsequent desorption of the acetal product. acs.org

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. sci-hub.se While a direct, single-enzyme conversion of 3-nitropropanal to this compound has not been extensively reported, biocatalytic methods are highly relevant for the synthesis of related chiral nitro compounds, particularly β-nitroalcohols, which can be precursors to a variety of functionalized molecules.

Enzymes, such as lipases and D-aminoacylases, have been employed in the synthesis of optically pure β-nitroalcohols through nitroaldol (Henry) reactions. rsc.org For instance, a combination of a D-aminoacylase-catalyzed nitroaldol reaction and a lipase-catalyzed kinetic resolution has been used to produce a series of β-nitroalcohols with excellent enantiomeric excess. rsc.org

Table 2: Biocatalytic Approaches for the Synthesis of Chiral Nitroalcohols

| Enzyme | Reaction Type | Substrates | Key Findings | Reference |

| D-aminoacylase & Lipase PS-IM | Combined nitroaldol reaction and kinetic resolution | Various aldehydes and nitroalkanes | Production of optically pure β-nitroalcohols with high yields and enantiomeric excess (>95%). rsc.org | rsc.org |

| Lipase | Kinetic resolution | (R,S)-propranolol (a β-amino alcohol) | Chemo- and enantioselective acetylation, favoring the (R)-enantiomer. researchgate.net | researchgate.net |

| Pseudomonas cepacia lipase | Kinetic resolution | Intermediates for Livamisole | Successful resolution of a key intermediate. sci-hub.se | sci-hub.se |

These examples highlight the potential of biocatalysis in the synthesis of complex molecules containing nitro groups. While direct enzymatic acetalization of 3-nitropropanal is not a common route, the synthesis of chiral nitroalcohols via biocatalysis opens avenues for producing chiral derivatives of this compound. The development of new enzymes or the engineering of existing ones could potentially lead to a direct biocatalytic route for the synthesis of nitroacetals in the future. sci-hub.senih.gov

Synthesis of Key Precursors to this compound

The primary and most crucial precursor for the synthesis of this compound is 3-nitropropanal . The availability and purity of this aldehyde directly impact the efficiency of the subsequent acetalization step.

A well-established and commonly cited method for the preparation of 3-nitropropanal is the 1,4-addition of a nitrite source to acrolein. orgsyn.orgorgsyn.orgcuni.cz This reaction is typically carried out using sodium nitrite in the presence of acetic acid. orgsyn.org

Table 3: Synthesis of 3-Nitropropanal from Acrolein

| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Acrolein, Sodium Nitrite | Acetic Acid | Water, Tetrahydrofuran | 0 °C | Not specified, but used for subsequent steps | orgsyn.org |

The crude 3-nitropropanal obtained from this reaction is often used directly in the next step without extensive purification. orgsyn.org Following the synthesis of 3-nitropropanal, the formation of this compound is achieved through acetalization. A standard laboratory procedure involves reacting the crude 3-nitropropanal with trimethyl orthoformate in methanol, using a catalytic amount of p-toluenesulfonic acid monohydrate. orgsyn.org

Table 4: Synthesis of this compound from 3-Nitropropanal

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| 3-Nitropropanal, Trimethyl orthoformate | p-Toluenesulfonic acid monohydrate | Methanol | Room Temperature | 68-71% (overall from acrolein) | orgsyn.orgorgsyn.org |

Alternative, though less common, methods for the preparation of 3-nitropropanal have also been reported, such as the treatment of 1-chloro-3-nitro-2-propanol with potassium hydroxide (B78521) or the reaction of the 4-isopropyl-2-oxazolin-5-one anion with nitroethene. orgsyn.org However, these methods are considered less suitable for large-scale synthesis. orgsyn.org

Reactivity and Transformations of 1,1 Dimethoxy 3 Nitropropane in Complex Chemical Systems

Nitronate Chemistry and Nucleophilic Reactivity of 1,1-Dimethoxy-3-nitropropane

The presence of the nitro group allows for the formation of a nitronate anion upon deprotonation. This nitronate is a key intermediate, serving as a potent nucleophile in various carbon-carbon bond-forming reactions. thieme-connect.de

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. thieme-connect.de The nitronate derived from this compound can participate as the nucleophilic component in this reaction. This reaction is fundamental in synthetic chemistry for the construction of β-nitro alcohols, which are valuable precursors to amino alcohols and other functionalized molecules. The acetal (B89532) group in this compound remains stable under the basic conditions typically employed for the Henry reaction. thieme-connect.de

Detailed Research Findings: The application of this compound in the Henry reaction allows for the introduction of a 3,3-dimethoxy-1-nitropropyl moiety to an aldehyde or ketone. The resulting adduct contains both a protected aldehyde and a nitro group, along with a newly formed hydroxyl group, offering multiple points for further synthetic diversification.

Table 1: Representative Henry Reaction with this compound Derivative

| Reactant 1 (Nitronate Source) | Reactant 2 (Electrophile) | Product | Key Features |

| Nitronate of this compound | Aldehyde/Ketone | β-Nitro alcohol | Formation of a C-C bond, introduction of a hydroxyl group. |

The nitronate generated from this compound is an effective nucleophile in Michael addition reactions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds. thieme-connect.de This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of more complex carbon skeletons. The acetal functionality is generally tolerant to the conditions of the Michael reaction.

Detailed Research Findings: In a typical Michael addition, the nitronate of this compound adds to an activated alkene, such as an enone or an α,β-unsaturated ester. This results in the formation of a new carbon-carbon bond at the β-position of the electron-withdrawing group, yielding a 1,5-dicarbonyl precursor after potential transformation of the nitro group.

Table 2: Michael Addition of this compound Nitronate

| Nucleophile | Michael Acceptor | Product Type | Significance |

| Nitronate of this compound | α,β-Unsaturated carbonyl | γ-Nitro acetal | C-C bond formation, synthesis of functionalized nitroalkanes. |

The nitronate anion derived from this compound can also undergo alkylation and acylation reactions. scribd.comgoogle.com However, the ambident nature of the nitronate ion (possessing nucleophilic character at both carbon and oxygen) can lead to mixtures of C- and O-alkylation or acylation products. Reaction conditions, including the nature of the electrophile, solvent, and counterion, can influence the regioselectivity of these processes.

Detailed Research Findings: While C-alkylation is a direct way to form a new carbon-carbon bond, O-alkylation leads to the formation of nitronic esters. These nitronic esters are themselves reactive species and can participate in further transformations. Acylation can similarly occur at either the carbon or oxygen atom of the nitronate.

Cycloaddition Reactions of this compound Derivatives

The nitro group of this compound can be transformed into other functional groups that are capable of participating in cycloaddition reactions. A key transformation in this context is the conversion of the nitroalkane to a silyl (B83357) nitronate.

Silyl nitronates, generated from nitroalkanes like this compound, are valuable 1,3-dipoles for cycloaddition reactions. thieme-connect.de The silylation of the nitronate occurs at the oxygen atom, and the resulting silyl nitronate can react with various dipolarophiles, such as alkenes and alkynes.

Detailed Research Findings: The treatment of this compound with a base such as sodium hydride, followed by the addition of a trialkylsilyl chloride (e.g., TBDMSCl), generates the corresponding silyl nitronate. thieme-connect.de This intermediate can then undergo a [3+2] cycloaddition with an alkene to furnish a substituted isoxazolidine (B1194047). This methodology provides a powerful route to five-membered heterocyclic systems.

The cycloaddition products derived from silyl nitronates, such as isoxazolidines, can be further transformed. For instance, oxidation or elimination reactions can lead to the formation of isoxazolines and isoxazoles, which are important heterocyclic motifs in medicinal chemistry and materials science. scribd.comscribd.comyizimg.com

Detailed Research Findings: The 1,3-dipolar cycloaddition of a silyl nitronate derived from a nitroalkane with an alkyne directly yields an isoxazole (B147169). Alternatively, the isoxazolidine formed from an alkene can be oxidized to the corresponding isoxazoline. These heterocyclic compounds serve as versatile intermediates for the synthesis of more complex molecules.

Oxidative Transformations of this compound

The oxidative transformation of the nitroalkane functional group is a cornerstone of synthetic chemistry, providing a pathway to valuable carbonyl compounds. In the case of this compound, the primary nitro group is susceptible to oxidation through several established methods, most notably the Nef reaction and its modern variants, including biomimetic approaches.

The Nef reaction is a classical organic transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgorganic-chemistry.org The reaction proceeds by first deprotonating the nitroalkane at the α-carbon to form a nitronate salt. organic-chemistry.org This salt is then hydrolyzed under strong acidic conditions (pH < 1) to yield the corresponding carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org

The mechanism begins with the formation of the nitronate anion, which exists in resonance forms. Protonation of the salt generates a nitronic acid intermediate (an aci-nitro tautomer). wikipedia.org Further protonation leads to an iminium ion, which is subsequently attacked by water. The resulting intermediate eliminates water to form a 1-nitroso-alkanol, which then rearranges to produce the final carbonyl compound and hyponitrous acid; the latter decomposes to water and nitrous oxide. wikipedia.org

For this compound, the initial step involves deprotonation with a suitable base, such as sodium hydride, to form the corresponding sodium nitronate salt. thieme-connect.de Subsequent treatment with a strong mineral acid like sulfuric acid would yield 3,3-dimethoxypropanal.

Table 1: Nef Reaction of this compound

| Step | Reagent/Condition | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Salt Formation | Sodium Hydride (NaH) | Sodium salt of this compound (Sodium nitronate) | thieme-connect.de |

| 2. Hydrolysis | Strong Acid (e.g., H₂SO₄) | 3,3-Dimethoxypropanal | wikipedia.orgorganic-chemistry.org |

To circumvent the often harsh conditions of the traditional Nef reaction, oxidative alternatives have been developed. These methods typically involve the oxidation of the intermediate nitronate salt using reagents such as ozone (O₃) or potassium peroxymonosulfate (B1194676) (Oxone®). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com These oxidative workups can offer cleaner reactions and higher yields by avoiding the strongly acidic environment. organic-chemistry.orgalfa-chemistry.com

Nature utilizes flavoenzymes known as nitroalkane oxidases (NAOs) to catalyze the oxidation of nitroalkanes to their corresponding carbonyl compounds, releasing a nitrite (B80452) anion in the process. researchgate.netrsc.org This biological transformation has inspired the development of artificial catalytic systems that mimic the function of NAOs. researchgate.net These systems often employ flavins or related derivatives as organocatalysts to achieve the oxidation of nitroalkanes under milder conditions than the classical Nef reaction. researchgate.netrsc.org

The catalytic cycle in these artificial systems involves the nucleophilic attack of a nitroalkanide (formed by deprotonating the nitroalkane with a base) on the flavin catalyst. rsc.org This step results in a polarity reversal (umpolung) of the nitroalkane's α-carbon from a nucleophile to an electrophile. rsc.org The resulting flavin-adduct intermediate then eliminates a nitrite anion to form an iminium species, which is hydrolyzed to the final carbonyl product. The reduced flavin catalyst is re-oxidized by a stoichiometric oxidant, such as molecular oxygen, allowing the catalytic cycle to continue. rsc.org

While specific studies detailing the use of this compound as a substrate in these systems are not prevalent, the general mechanism is applicable to primary nitroalkanes. This biomimetic approach represents a modern, catalytic alternative to the Nef reaction for converting this compound into 3,3-dimethoxypropanal.

Reductive Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group in part due to its susceptibility to reduction, which can lead to various nitrogen-containing compounds, primarily hydroxylamines and amines. Furthermore, under certain conditions, the entire nitro group can be removed in a process known as denitration.

The reduction of nitroalkanes can be controlled to yield either N-substituted hydroxylamines or primary amines as the final product. mdma.ch The choice of reducing agent and the reaction conditions are critical in determining the outcome.

The complete reduction of a nitroalkane to a primary amine is a common transformation. This is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas, or with potent hydride donors such as lithium aluminum hydride (LiAlH₄). For this compound, these methods would yield 3-amino-1,1-dimethoxypropane.

Partial reduction of the nitro group leads to the formation of a hydroxylamine (B1172632) derivative. This transformation can be achieved using specific reducing agents under controlled conditions. The resulting 3-(hydroxyamino)-1,1-dimethoxypropane is a valuable synthetic intermediate. It is important to note that hydroxylamine intermediates can sometimes undergo further reactions, such as disproportionation to the corresponding oxime and amine, particularly under analytical conditions like GC-MS analysis. researchgate.net

Table 2: Reductive Transformations of this compound

| Target Product | Typical Reagents/Conditions | Resulting Compound from this compound | Reference |

|---|---|---|---|

| Primary Amine | Catalytic Hydrogenation (H₂, Pd/C); Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-1,1-dimethoxypropane | mdma.ch |

| Hydroxylamine | Controlled reduction (e.g., specific boranes, electrochemical methods) | 3-(Hydroxyamino)-1,1-dimethoxypropane | researchgate.netthieme-connect.de |

Denitration is the process of removing a nitro group from a molecule and replacing it with a hydrogen atom. This transformation provides a method for using the nitro group as a temporary activating group that is later removed.

One of the most common methods for the denitration of aliphatic nitro compounds is via a free-radical mechanism. This is often accomplished using a combination of a radical initiator (like AIBN) and a hydrogen atom donor, with tributyltin hydride (Bu₃SnH) being the classic reagent for this purpose. This method effectively cleaves the C-NO₂ bond and replaces it with a C-H bond.

Alternative strategies include reductive methods that can cleave the nitro group. For instance, recent advances in organophosphorus catalysis have demonstrated the ability of P(III)/P(V) redox cycles to achieve reductive functionalization and deoxygenation of nitro compounds, which can be adapted for denitration. mit.edu The application of these strategies to this compound would result in the formation of 1,1-dimethoxypropane.

Table 3: Denitration of this compound

| Method | Typical Reagents | Product |

|---|---|---|

| Radical-Mediated Denitration | Tributyltin Hydride (Bu₃SnH), AIBN | 1,1-Dimethoxypropane |

| Reductive Cleavage | Organophosphorus Catalysts, Hydrosilanes | 1,1-Dimethoxypropane |

Applications of 1,1 Dimethoxy 3 Nitropropane As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The structural features of 1,1-dimethoxy-3-nitropropane make it an ideal precursor for the synthesis of various heterocyclic systems, which are core components of many biologically active molecules and functional materials.

Synthesis of Five-Membered Heterocycles (e.g., Isoxazoles, Pyrroles)

Isoxazoles: The synthesis of isoxazoles, a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov While direct use of this compound for isoxazole (B147169) synthesis is not extensively detailed in the provided results, the chemistry of primary nitro compounds, from which it is derived, is central to isoxazole formation. rsc.orgresearchgate.net For instance, primary nitro compounds can react with aldehydes or activated ketones to form isoxazole derivatives. rsc.orgresearchgate.net The reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio can lead to isoxazoline-N-oxides or isoxazoles through a β-dinitro intermediate. rsc.orgresearchgate.net

Pyrroles: Pyrroles are another important class of five-membered heterocycles found in numerous natural products and pharmaceuticals. wikipedia.org The synthesis of pyrroles often involves the condensation of carbonyl compounds with amines. nih.gov While direct routes from this compound are not explicitly outlined, its functional groups are amenable to transformations that could lead to pyrrole (B145914) precursors. For example, the nitro group can be reduced to an amine, and the acetal (B89532) can be hydrolyzed to an aldehyde, providing the necessary functionalities for classical pyrrole syntheses like the Paal-Knorr or Hantzsch methods. wikipedia.orgorganic-chemistry.org More modern approaches involve multi-component reactions where a carbonyl compound, an amine, and a nitroalkene condense to form substituted pyrroles. ekb.eg

Synthesis of Six-Membered Heterocycles (e.g., Tetrahydroisoquinolines)

Tetrahydroisoquinolines (THIQs): The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a prominent structural motif in many naturally occurring alkaloids with a wide range of biological activities. nih.gov A key strategy for synthesizing THIQs is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine. rsc.org Research has demonstrated the utility of nitroalkenes, which can be derived from nitroalkanes like 1-nitropropane, in the synthesis of functionalized β-arylethylamines, the substrates for the Bischler-Napieralski reaction. nih.govresearchgate.net This synthetic strategy allows for the construction of highly substituted and functionalized THIQs. nih.govresearchgate.net The process typically involves the reduction of the nitroalkene to the corresponding amine, followed by acylation and subsequent cyclization and reduction to afford the THIQ skeleton. rsc.orgresearchgate.net

Synthesis of Functionalized Carbonyl Compounds

This compound is a valuable precursor for the synthesis of functionalized carbonyl compounds. The dimethyl acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality. This allows for selective reactions at the nitro-bearing portion of the molecule while the aldehyde is masked.

One significant application is in the Nef reaction, which converts a primary or secondary nitroalkane into a corresponding carbonyl compound. thieme-connect.de The deprotonation of this compound can be followed by various synthetic manipulations. For instance, it can be used in Michael additions to α,β-unsaturated carbonyl compounds. thieme-connect.de Furthermore, its anion can react with acylimidazoles to produce α-nitro ketones. researchgate.net These transformations provide access to polyfunctional molecules that are useful intermediates in more complex syntheses.

Role in the Synthesis of Energetic Materials and Propellants

Nitroalkanes, including 1-nitropropane, are recognized for their use as propellants and solvents. guidechem.com The energetic nature of the nitro group makes compounds like this compound of interest in the field of energetic materials. Energetic materials are substances that store a significant amount of chemical energy that can be released rapidly. researchgate.net The synthesis of new energetic materials often focuses on creating molecules with a high density, a positive oxygen balance, and high heat of formation. wiley-vch.de

While specific applications of this compound in the synthesis of modern high explosives like TNAZ (1,3,3-trinitroazetidine) or CL-20 (hexanitrohexazaisowurtzetane) are not detailed in the search results, the fundamental chemistry of nitration is key to their production. wiley-vch.deeuropa.eu The presence of the nitro group in this compound makes it a potential building block or precursor in the synthesis of more complex energetic compounds. The transformation of surplus nitroarene explosives into higher-value products is an area of active research, highlighting the importance of nitro-containing compounds in this field. jes.or.jp

Intermediacy in Natural Product and Pharmaceutical Synthesis

The versatility of this compound makes it a useful intermediate in the synthesis of natural products and pharmaceuticals. merckmillipore.comsigmaaldrich.comsigmaaldrich.comgoogle.comscispace.comgoogle.com Its ability to participate in the construction of key structural motifs like tetrahydroisoquinolines, which are prevalent in alkaloids, underscores its importance. nih.govresearchgate.net

For example, a synthetic strategy towards isosalsoline-type alkaloids involves the use of a functionalized β-arylethyl amine derived from a nitroalkene, which in turn can be prepared from a nitroalkane. nih.govresearchgate.net This highlights an indirect but crucial role for nitroalkane derivatives in assembling complex natural product skeletons. The ability to introduce functionality at various positions through the manipulation of the nitro and acetal groups allows for the synthesis of diverse analogues for biological screening. nih.gov

Mechanistic Investigations of Reactions Involving 1,1 Dimethoxy 3 Nitropropane

Elucidation of Reaction Pathways and Transition States

The transformation of a chemical species from reactants to products often proceeds through a specific sequence of steps known as the reaction pathway. aps.org This pathway traverses an energy landscape, with transition states representing the energy maxima between intermediates. aps.org Understanding these pathways and the structure of the associated transition states is fundamental to predicting reaction outcomes and rates. aps.org

In reactions involving nitroalkanes like 1,1-dimethoxy-3-nitropropane, the initial step often involves the deprotonation of the carbon atom alpha to the nitro group to form a nitronate anion. thieme-connect.de This intermediate can then participate in various subsequent reactions. For instance, in the context of a Nef-type reaction, the nitronate is protonated to form a nitronic acid, which then hydrolyzes to a carbonyl compound. thieme-connect.de

Quantum-chemical calculations can be employed to model these reaction pathways and elucidate the geometries and energies of the transition states. rsc.org For example, in the organocatalytic transformation of nitroalkanes, computational studies can help to evaluate the feasibility of different proposed mechanisms, such as those involving the formation of flavin-N(5)-adducts. rsc.org These calculations provide a thermodynamic perspective on the reaction, confirming whether a proposed pathway is energetically viable. rsc.org

Kinetic studies, particularly those employing pseudo-first-order conditions and modern data acquisition techniques, are also vital for distinguishing between different possible mechanisms, such as competitive versus sequential pathways. scispace.com The analysis of reaction kinetics can reveal the order of the reaction with respect to each reactant, providing strong evidence for the composition of the rate-determining transition state. scispace.com For example, a first-order dependence on a particular reactant suggests its involvement in the rate-limiting step. scispace.com

Studies of Intermediates and Reaction Kinetics

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In many reactions of this compound, nitronate anions and nitronic acids are key transient species. thieme-connect.de While often too reactive for isolation, their presence can be inferred through spectroscopic methods or by trapping experiments. thieme-connect.dersc.org

For instance, the formation of nitronate salts from nitroalkanes can be achieved using a base, and these intermediates can serve as potent nucleophiles in subsequent bond-forming reactions. thieme-connect.de The evolution of the reaction can be monitored over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of starting materials and the appearance of products and any observable intermediates. rsc.org

Kinetic studies provide quantitative information about the rates of these transformations. The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the solvent. cdnsciencepub.comresearchgate.net For proton transfer reactions involving nitroalkanes, the rates can be measured using spectrophotometry by monitoring the change in absorbance of a colored species over time. researchgate.netresearchgate.net

The analysis of kinetic data can reveal important details about the reaction mechanism. For example, the dependence of the reaction rate on the concentration of a base can indicate whether the deprotonation step is rate-limiting. cdnsciencepub.com Furthermore, kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by a deuterium (B1214612) atom, can provide insight into the nature of the transition state for proton transfer steps. cdnsciencepub.comacs.org A large KIE suggests that the C-H bond is being broken in the rate-determining step. acs.org

The following table summarizes kinetic data for the reaction of various nitroalkanes, providing a comparative view of their reactivity.

| Nitroalkane | Base | Solvent | Rate Constant (k) | Temperature (°C) |

| 1-(4-nitrophenyl)-1-nitroethane | DBU | Acetonitrile | 1630 dm³ mol⁻¹ s⁻¹ | 20 |

| 1-(4-nitrophenyl)-1-nitropropane | DBU | Acetonitrile | 431 dm³ mol⁻¹ s⁻¹ | 20 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | DBU | Acetonitrile | 37 dm³ mol⁻¹ s⁻¹ | 20 |

| 1-(4-nitrophenyl)-1-nitroethane | DBU | Tetrahydrofuran | 730 dm³ mol⁻¹ s⁻¹ | 20 |

| 1-(4-nitrophenyl)-1-nitropropane | DBU | Tetrahydrofuran | 190 dm³ mol⁻¹ s⁻¹ | 20 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | DBU | Tetrahydrofuran | 6.47 dm³ mol⁻¹ s⁻¹ | 20 |

| 1-(4-nitrophenyl)-1-nitroethane | DBU | Chlorobenzene | 1470 dm³ mol⁻¹ s⁻¹ | 20 |

| 1-(4-nitrophenyl)-1-nitropropane | DBU | Chlorobenzene | 305 dm³ mol⁻¹ s⁻¹ | 20 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | DBU | Chlorobenzene | 13 dm³ mol⁻¹ s⁻¹ | 20 |

Data sourced from a study on the reaction of 1-(4-nitrophenyl)-1-nitroalkanes with DBU base. cdnsciencepub.comresearchgate.net

Stereochemical Course of Transformations

The stereochemical outcome of a reaction involving a prochiral center, such as the carbon bearing the nitro group in this compound, is a critical aspect of its mechanistic investigation. When this carbon becomes a stereocenter during a reaction, the transformation can proceed with a specific stereoselectivity (diastereoselectivity or enantioselectivity).

For example, in addition reactions of the nitronate derived from this compound to a chiral aldehyde, two new stereocenters can be formed. The relative configuration of these centers (syn or anti) determines the diastereoselectivity of the reaction. The factors influencing this selectivity can include the nature of the reactants, the solvent, and the presence of a catalyst.

In the context of cycloaddition reactions, the stereochemistry of the resulting cyclic product is also of significant interest. For instance, 1,3-dipolar cycloadditions involving nitronates can lead to the formation of heterocyclic compounds with multiple stereocenters. thieme-connect.de The stereochemical course of such reactions is often governed by frontier molecular orbital interactions and steric effects in the transition state.

While specific studies on the stereochemical course of transformations involving this compound are not extensively detailed in the provided search results, the general principles of stereoselective reactions of nitroalkanes are well-established. For instance, the addition of nitroalkanes to nitrones can afford mixtures of diastereomers. researchgate.net The stereoselectivity of such reactions can sometimes be controlled by the choice of base or by using phase-transfer catalysis. researchgate.net

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in modifying the mechanism of a reaction, typically by providing an alternative, lower-energy reaction pathway, thereby increasing the reaction rate. rsc.org Both organocatalysis and metal-based catalysis can be employed to influence the reactivity of nitroalkanes like this compound.

Organocatalysts, such as chiral secondary amines, can be used to catalyze asymmetric reactions, leading to the formation of enantiomerically enriched products. researchgate.net For example, the cyclization reaction of a nitro-containing substrate with an α,β-unsaturated aldehyde can be catalyzed by a chiral amine to yield cyclopentane (B165970) derivatives with high diastereo- and enantioselectivities. researchgate.net The mechanism of such reactions often involves the formation of a transient iminium or enamine intermediate from the catalyst and one of the reactants.

Flavin-based catalysts have been investigated for the oxidation of nitroalkanes in a process that mimics the action of nitroalkane oxidase enzymes. rsc.org The proposed mechanism involves the formation of a flavin-N(5)-adduct through the nucleophilic attack of the nitronate on the flavin moiety. rsc.org This is followed by the release of a nitrite (B80452) anion and the formation of an electrophilic iminium species, which can then be trapped by a nucleophile. rsc.org Quantum-chemical calculations have been used to support the feasibility of these catalytic cycles. rsc.org

The following table outlines the effect of different catalysts and conditions on the conversion of nitroethane, a related primary nitroalkane, providing insight into how catalysis can be optimized.

| Catalyst | Base | Solvent | Conversion (%) |

| 1f | Et₃N | H₂O/DMSO (1:2) | 75 |

| 2c | Et₃N | H₂O | 60 |

| 1f | DBU | H₂O/DMSO (1:2) | 55 |

| 1f | K₂CO₃ | H₂O/DMSO (1:2) | 40 |

Data adapted from a study on catalytic artificial nitroalkane oxidases. rsc.org

Palladium catalysis has also been utilized in reactions of nitroalkanes, for instance, in allylation reactions. researchgate.net These catalytic systems can offer high levels of control over the regioselectivity and stereoselectivity of the transformation.

Computational and Theoretical Studies on 1,1 Dimethoxy 3 Nitropropane

Quantum Chemical Calculations of Reactivity and Electronic Structure

Any flexible molecule like 1,1-Dimethoxy-3-nitropropane can exist in multiple spatial arrangements, known as conformations. Energy minimization and conformational analysis are computational procedures used to identify the most stable three-dimensional structures (i.e., those with the lowest potential energy). semanticscholar.orgplos.org This process involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer.

The results of such an analysis typically reveal a few low-energy conformers that are most likely to exist at equilibrium. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules or biological targets.

Table 1: Illustrative Conformational Analysis Data for this compound This table is a hypothetical representation of typical results from a conformational analysis and is not based on published experimental data.

| Conformer | Dihedral Angle (°)(O-C1-C2-C3) | Relative Energy(kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5 | 0.00 | 75.2 |

| 2 | 65.2 | 1.25 | 15.6 |

| 3 | -68.9 | 1.40 | 9.2 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. libretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. dergipark.org.tr For this compound, FMO analysis would identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how it might react with other chemical species. The distribution of these orbitals reveals which atoms are most involved in electron donation and acceptance. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table provides an example of FMO analysis results. The values are for illustrative purposes only.

| Parameter | Energy (eV) | Description |

| EHOMO | -11.5 | Indicates electron-donating ability. |

| ELUMO | -1.2 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 10.3 | Suggests high kinetic stability. |

Chemical reactions proceed from reactants to products through a high-energy intermediate state known as the transition state (TS). Characterizing the geometry and energy of the transition state is essential for understanding a reaction's mechanism and calculating its activation energy (the energy barrier that must be overcome). frontiersin.org

For reactions involving this compound, such as its synthesis or decomposition, computational chemists can model the entire reaction pathway. Locating the transition state allows for the calculation of the reaction rate and provides a detailed picture of bond-breaking and bond-forming processes. For instance, in a study of nitrosamine (B1359907) activation, transition state barriers were calculated to be around 25 kcal/mol for key steps. frontiersin.org

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and behave over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes, solvent effects, and interactions with other molecules. mdpi.com

For this compound, an MD simulation could model its behavior in a solvent like water, showing how the molecule tumbles, vibrates, and flexes. This dynamic picture is crucial for understanding how the molecule might approach and bind to a receptor site or how it diffuses through a medium. researchgate.net Such simulations are invaluable for bridging the gap between static molecular structures and real-world dynamic processes. aps.org

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of a compound. Techniques exist to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

Public databases like PubChem provide computationally predicted data. For this compound, predicted collision cross-section (CCS) values, which are relevant to ion mobility mass spectrometry, are available. These values are calculated for different adducts of the molecule and help in its identification in complex mixtures. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data sourced from the PubChem database (CID 4913072). uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 150.07608 | 129.7 |

| [M+Na]+ | 172.05802 | 136.3 |

| [M-H]- | 148.06152 | 130.2 |

| [M+NH4]+ | 167.10262 | 150.2 |

| [M+K]+ | 188.03196 | 133.9 |

Structure–Activity Relationship (SAR) Modeling

Structure–Activity Relationship (SAR) and Quantitative Structure–Activity Relationship (QSAR) studies are computational techniques used primarily in drug discovery to correlate a molecule's structure with its biological activity. nih.gov By analyzing a series of related compounds, these models can identify the chemical features responsible for a desired effect. acs.org

If this compound were part of a series of compounds tested for a specific biological activity, a QSAR model could be built. researchgate.net This model would create a mathematical equation linking descriptors of the molecules (e.g., size, electronic properties, hydrophobicity) to their measured activity. The resulting model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. No specific SAR studies for this compound have been identified in the surveyed literature.

Derivatization and Selective Functionalization of 1,1 Dimethoxy 3 Nitropropane

O-Silylation of the Nitronate Anion: Synthesis of Silyl (B83357) Nitronates

The acidic nature of the α-protons to the nitro group allows for the ready formation of a nitronate anion upon treatment with a base. This anion can be trapped with silylating agents to form silyl nitronates, which are versatile intermediates in organic synthesis. thieme-connect.de Silyl nitronates are notably used in 1,3-dipolar cycloaddition reactions to construct various heterocyclic systems. thieme-connect.de

The synthesis of a silyl nitronate from 1,1-dimethoxy-3-nitropropane has been described. The process involves the deprotonation of the parent nitroalkane with a suitable base, such as sodium hydride (NaH), followed by quenching the resulting nitronate anion with an electrophilic silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl). This reaction provides the corresponding O-silylated nitronate in good yield. thieme-connect.de

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. NaH, THF 2. TBDMSCl | O-tert-butyldimethylsilyl nitronate of 3,3-dimethoxy-1-nitropropane | 86% | thieme-connect.de |

These silyl nitronates are more stable than the corresponding nitronic acids but are still sensitive to moisture and are typically used as transient intermediates without isolation. thieme-connect.defrontiersin.org

Modification of the Acetal (B89532) Moiety

The 1,1-dimethoxypropyl group, a dimethyl acetal, serves primarily as a protecting group for the aldehyde functionality of 3-nitropropanal (B1599391). thieme-connect.de Modification of this moiety is typically achieved through hydrolysis and subsequent re-formation of a new acetal or through transacetalization.

Under acidic conditions, the dimethyl acetal can be hydrolyzed to regenerate the parent 3-nitropropanal. researchgate.net This aldehyde can then be reacted with different alcohols or diols to form new acetals, effectively modifying this part of the molecule. For example, reaction with a chiral diol would introduce a chiral element to the structure.

Alternatively, transacetalization offers a direct route to modify the acetal without isolating the intermediate aldehyde. scielo.br This reaction involves treating this compound with a different alcohol or diol in the presence of an acid catalyst. scielo.br This equilibrium-driven process can be used to exchange the methoxy (B1213986) groups for other alkoxy groups or to form cyclic acetals, such as 1,3-dioxanes or 1,3-dioxolanes, which may offer different stability or reactivity profiles.

Selective Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis and its transformation in this compound can be achieved selectively, leaving the acetal group intact. Key transformations include reduction to an amine and conversion to a carbonyl group via the Nef reaction.

Reduction to Amines: The selective reduction of a nitro group in the presence of other sensitive functionalities is a well-established process. For aliphatic nitro compounds like this compound, several methods are effective while preserving the acetal. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com Chemical reducing agents also provide excellent selectivity. Tin(II) chloride (SnCl2) is a mild reagent for reducing nitro groups to amines in the presence of other reducible functions. commonorganicchemistry.comresearchgate.net Other systems, such as iron in acetic acid or zinc dust, are also employed for this purpose. commonorganicchemistry.com The successful reduction of aliphatic nitro-acetals has been specifically reported, highlighting the compatibility of these conditions. acs.org

Conversion to Carbonyls (Nef Reaction): The Nef reaction transforms a primary or secondary nitroalkane into the corresponding aldehyde or ketone. organic-chemistry.org The classical method involves treating the salt of the nitroalkane (the nitronate) with strong mineral acid. organic-chemistry.org However, numerous milder, oxidative methods have been developed that are more compatible with acid-sensitive groups like acetals. acs.org Methods employing oxidants such as potassium permanganate (B83412) (KMnO4) or ozone under neutral or basic conditions can convert the nitronate into the carbonyl compound. tandfonline.com More recently, conditions using singlet oxygen generated from a photosensitizer in the presence of a mild base like Cs2CO3 have been shown to be effective for converting nitro compounds to aldehydes, tolerating functionalities such as acetals. acs.org This transformation would convert this compound into 3,3-dimethoxypropanal.

Introduction of Chiral Auxiliaries and Asymmetric Synthesis Precursors

This compound is a valuable precursor for asymmetric synthesis, where the goal is to create chiral molecules with a specific stereochemistry. wikipedia.org This is often achieved by using a chiral auxiliary—a stereogenic group that is temporarily attached to the molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org

While the direct attachment of a chiral auxiliary to this compound is one possibility (for example, by replacing the acetal with a chiral one), a more common strategy involves reacting the nitronate of this compound with an electrophile that already contains a chiral auxiliary. The aza-Henry (or nitro-Mannich) reaction and the Michael addition are prime examples.

Asymmetric Aza-Henry Reaction: The nitronate of this compound can act as a nucleophile in an addition reaction to an imine. If the imine is attached to a chiral auxiliary, it can direct the approach of the nitronate, leading to the formation of a new stereocenter with high selectivity. rsc.org

Asymmetric Michael Addition: In a similar fashion, the nitronate can add to an α,β-unsaturated carbonyl compound (an enone) that bears a chiral auxiliary, such as a chiral oxazolidinone. nih.govstudfile.net The auxiliary shields one face of the enone, forcing the nitronate to add to the other, thereby creating one or more new stereocenters in a controlled manner.

An alternative and powerful strategy is the use of a chiral catalyst. In this approach, a chiral metal complex or an organocatalyst is used in substoichiometric amounts to create a chiral environment around the reactants. nih.govmdpi.com For instance, a chiral copper-ligand complex can coordinate to both the nitronate of this compound and an aldehyde in a Henry reaction, facilitating the C-C bond formation with high enantioselectivity. nih.govbeilstein-journals.org Numerous catalytic systems have been developed for the asymmetric Henry reaction of nitroalkanes like nitropropane, and these methodologies are directly applicable to this compound. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 1,1 Dimethoxy 3 Nitropropane

Integration with Flow Chemistry and Automated Synthesis

The synthesis and transformation of nitroalkanes are often associated with safety concerns, particularly on an industrial scale, due to their potential thermal instability. nih.govacs.org Flow chemistry, or continuous-flow processing, offers a robust solution to mitigate these risks. By conducting reactions in small-volume, continuous-flow reactors, significant improvements in heat transfer, temperature control, and mixing efficiency can be achieved. scielo.brunicam.it This technology is particularly advantageous for potentially exothermic processes involving nitro compounds, minimizing the quantity of hazardous material present at any given time. nih.govscielo.br

Future research will likely focus on developing a fully integrated, continuous-flow platform for the on-demand synthesis of 1,1-Dimethoxy-3-nitropropane and its immediate use in subsequent reactions. acs.org Such a system could start from the base-catalyzed addition of nitromethane (B149229) to acrolein followed by in-line acetalization, or from the oxidation of precursor oximes or amines in a flow reactor. nih.govorganic-chemistry.org The generated this compound could then be directly channeled into a second reactor for transformations like aza-Henry reactions or Michael additions, completely avoiding the isolation and storage of the nitroalkane intermediate. acs.org

The integration of automated systems, potentially driven by artificial intelligence, represents the next frontier. researchgate.netnih.gov These "smart" platforms can monitor reaction parameters in real-time, optimize conditions for yield and selectivity, and even perform sequential reaction steps and purifications without manual intervention, accelerating the discovery and development of new synthetic pathways. researchgate.netsynplechem.com

Table 1: Advantages of Flow Chemistry for this compound Synthesis and Transformations

| Feature | Benefit in the Context of this compound Chemistry | Reference |

|---|---|---|

| Enhanced Safety | Minimizes the volume of potentially energetic nitroalkane under reaction conditions, reducing risks of thermal runaway. | nih.govacs.orgscielo.br |

| Precise Process Control | Superior control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. | scielo.brorganic-chemistry.org |

| Increased Efficiency | Rapid heat and mass transfer can significantly shorten reaction times and improve yields. | scielo.br |

| Scalability | Scaling up is achieved by "numbering-up" (running multiple reactors in parallel) or by extending operational time, which is often simpler and safer than using larger batch reactors. | scielo.br |

| Automation & Integration | Enables telescoped, multi-step syntheses without isolating intermediates, saving time, solvents, and reducing waste. unicam.itresearchgate.net | unicam.itresearchgate.net |

Development of Novel Organocatalytic Systems for this compound Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often-toxic and expensive metal catalysts. The nitro group in this compound can be readily converted into a nucleophilic nitronate anion, making it an ideal substrate for a variety of organocatalyzed carbon-carbon bond-forming reactions. mdpi.com

Future research will focus on designing and developing novel chiral organocatalysts specifically tailored for transformations of this compound. The goal is to achieve high levels of stereocontrol (both diastereoselectivity and enantioselectivity) in key reactions. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a basic moiety (e.g., a tertiary amine from a Cinchona alkaloid), are particularly promising. acs.orgnih.gov These catalysts can activate both the electrophile and the nitronate nucleophile through hydrogen bonding and Brønsted base catalysis, respectively, guiding the stereochemical outcome of the reaction. acs.org

Key areas for development include:

Asymmetric Michael Additions: Catalytic systems that enable the conjugate addition of the nitronate derived from this compound to various Michael acceptors (e.g., enones, nitroalkenes) to create stereochemically rich products. mdpi.comnih.gov

Asymmetric aza-Henry (Nitro-Mannich) Reactions: The development of catalysts for the addition of this compound to imines, providing chiral β-nitroamines. acs.orgfrontiersin.org These products are valuable precursors to 1,2-diamines and α-amino acids. acs.orgfrontiersin.org

Domino/Cascade Reactions: Designing organocatalytic systems that can initiate a cascade sequence, where an initial transformation of the nitro group is followed by a reaction involving the latent aldehyde functionality (after deprotection of the acetal).

Table 2: Potential Organocatalytic Transformations for this compound

| Reaction Type | Product Class | Potential Catalyst Type | Significance | Reference |

|---|---|---|---|---|

| Michael Addition | γ-Nitrocarbonyls | Chiral Prolinol Ethers, Diarylprolinol Silyl (B83357) Ethers | Access to precursors for APIs like Pregabalin. | scispace.commdpi.com |

| Aza-Henry (Nitro-Mannich) | β-Nitroamines | Chiral Bifunctional Thioureas, Quinine-derived Catalysts | Synthesis of chiral 1,2-diamines and α-amino acids. | acs.orgfrontiersin.org |

| Henry (Nitroaldol) Reaction | β-Nitroalcohols | Phase-Transfer Catalysts, Chiral Amines | Classic C-C bond formation to build molecular complexity. | unicam.it |

| Domino Michael/Acetal (B89532) Deprotection/Cyclization | Substituted Heterocycles | Bifunctional Acid/Base Catalysts | Rapid construction of complex cyclic scaffolds from a simple linear precursor. | unicam.it |

Exploration of New Synthetic Applications in Material Science and Drug Discovery

The dual functionality of this compound makes it a highly attractive building block for creating complex molecular architectures relevant to both material science and drug discovery. The nitro group is a versatile functional handle that can be reduced to an amine, converted to a carbonyl via the Nef reaction, or removed entirely. frontiersin.org The acetal provides a stable, protected form of a reactive aldehyde, which can be unveiled when needed for further elaboration.

In drug discovery , this compound is a promising precursor for the synthesis of biologically active compounds. Its structure contains the core elements needed to access γ-aminobutyric acid (GABA) analogues, a class of molecules with significant neurological activity (e.g., Pregabalin). mdpi.com Furthermore, its ability to participate in reactions that form nitrogen-containing heterocyles, such as pyrrolidines, piperidines, and indolizidine or quinolizidine (B1214090) alkaloids, positions it as a key starting material for novel active pharmaceutical ingredients (APIs). frontiersin.org The compound has been cited in patent literature related to tachykinin receptor antagonists, highlighting its potential in medicinal chemistry. google.com

In material science , the future lies in leveraging this compound as a monomer or cross-linking agent. The transformation of the nitro group into an amine and the deprotection of the acetal to an aldehyde would yield an amino-aldehyde. This bifunctional molecule could undergo polycondensation reactions to form novel polymers like polyimines or polyamides (after oxidation of the aldehyde). The presence of the nitrogen atom in the polymer backbone could impart unique properties such as chelating ability, altered thermal stability, or specific surface interactions.

Table 3: Potential High-Value Applications for this compound Derivatives

| Application Area | Key Transformation | Resulting Structure/Molecule Type | Potential Utility | Reference |

|---|---|---|---|---|

| Medicinal Chemistry | Nitro reduction, deprotection, cyclization | Nitrogen-containing heterocycles (e.g., pyrrolidines, alkaloids) | Synthesis of novel APIs, enzyme inhibitors. | frontiersin.org |

| Medicinal Chemistry | Michael addition, nitro reduction | γ-Nitroaldehydes, γ-Amino acids | Access to GABA analogues and other neuroactive compounds. | frontiersin.orgmdpi.com |

| Material Science | Nitro reduction, deprotection, polymerization | Polyamines, Polyimines, Polyamides | Creation of functional polymers with tailored properties. | - |

| Agrochemicals | Nitro-Mannich reaction, further functionalization | Fluorinated β-nitroamines | Precursors for chiral fluorinated agrochemicals. | frontiersin.org |

Sustainable and Circular Economy Approaches in this compound Chemistry

The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial production. For this compound, this involves a holistic assessment of its lifecycle, from raw material sourcing to the fate of its derivatives.

A significant future direction is the shift towards renewable feedstocks. The traditional synthesis of this compound relies on acrolein, which is predominantly produced from the oxidation of petroleum-derived propylene. A much greener alternative is the catalytic dehydration of glycerol (B35011), a low-cost and abundant byproduct of the biodiesel industry. google.comacs.org Extensive research is underway to optimize catalysts (e.g., metal oxides, zeolites) for the efficient and selective conversion of glycerol to acrolein, making the entire value chain for this compound more sustainable. acs.org Methanol (B129727), the other key reagent, can also be produced from renewable sources such as biomass or captured CO₂, further enhancing the green credentials of the synthesis.

In addition to renewable feedstocks, the synthetic process itself can be improved. As discussed, flow chemistry contributes to sustainability by improving energy efficiency and reducing solvent waste. acs.orgunicam.it The use of organocatalysts instead of metal-based ones also aligns with green chemistry principles by avoiding toxic heavy metal contamination in products and waste streams.

Looking towards a circular economy, research can be directed at designing derivatives of this compound that are recyclable or biodegradable. For instance, polymers derived from it could be designed with cleavable linkages, allowing them to be chemically recycled back to their monomeric components. By considering the end-of-life of products from the outset, the chemistry of this compound can be better integrated into a sustainable, circular model.

Table 4: Green and Sustainable Chemistry Metrics for this compound

| Green Chemistry Principle | Application to this compound Chemistry | Reference |

|---|---|---|

| Use of Renewable Feedstocks | Synthesizing precursor acrolein from bio-derived glycerol instead of petroleum-based propylene. | google.com |

| Catalysis | Employing reusable solid acid catalysts for acrolein synthesis and organocatalysts for subsequent transformations to avoid stoichiometric reagents and heavy metals. | acs.orgacs.org |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent where possible in organocatalytic steps or minimizing solvent use in flow systems. | mdpi.com |

| Design for Energy Efficiency | Implementing continuous-flow processes that offer better thermal management and reduce energy consumption compared to large-scale batch heating and cooling. | scielo.br |

| Real-time Analysis for Pollution Prevention | Integrating Process Analytical Technology (PAT) into flow syntheses to monitor reaction progress, minimize byproduct formation, and prevent accidents. | researchgate.net |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1,1-Dimethoxy-3-nitropropane, and how can reaction efficiency be assessed?

- Methodological Answer : A common approach involves nitroalkane synthesis via base-catalyzed condensation reactions. For example, analogous compounds like nitrocyclopropane are synthesized using polar aprotic solvents (e.g., DMSO) with bases like K₂CO₃, achieving yields >60% under optimized conditions . Key parameters to monitor include solvent polarity, temperature (typically 60–80°C), and reaction time. Efficiency is assessed using gas chromatography (GC) or HPLC to quantify yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of methoxy (-OCH₃) and nitro (-NO₂) groups. Infrared (IR) spectroscopy identifies functional groups via characteristic peaks (e.g., C-O stretching at ~1100 cm⁻¹ for methoxy, NO₂ asymmetric stretch at ~1520 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while melting point analysis assesses purity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) effectively separates nitro compounds. Recrystallization using ethanol or methanol can further purify crystalline products. Solvent selection should prioritize low polarity to avoid decomposition of nitro groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Methodological Answer : Systematic variation of parameters is key. For example, a study on nitrocyclopropane synthesis found that increasing DMSO content from 50% to 70% improved yield by 15%, while temperatures above 80°C led to side reactions. Design of Experiments (DoE) frameworks, such as factorial designs, can identify interactions between variables (solvent, temperature, catalyst loading) . Kinetic studies using in-situ FTIR or Raman spectroscopy provide real-time reaction monitoring .

Q. What computational tools are available to predict synthetic pathways or mechanistic behavior of this compound?

- Methodological Answer : AI-driven platforms like Pistachio or Reaxys leverage reaction databases to propose feasible routes. Density Functional Theory (DFT) calculations model transition states and intermediates, particularly for nitro-group reactivity. For example, the nitro group’s electron-withdrawing effect can be quantified to predict regioselectivity in subsequent reactions .

Q. How should researchers address contradictions in experimental data, such as inconsistent spectroscopic results or unexpected reaction outcomes?

- Methodological Answer : Contradictions may arise from impurities or solvent effects. Cross-validate NMR/IR data with high-resolution MS to rule out degradation products. For reaction anomalies, replicate experiments under controlled conditions (e.g., inert atmosphere) and employ control reactions to isolate variables. Statistical tools like Grubbs’ test identify outliers, while mechanistic studies (e.g., isotopic labeling) clarify pathways .

Q. What strategies are recommended for studying the stability of this compound under varying storage or reaction conditions?

- Methodological Answer : Accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) assess decomposition rates. UV-Vis spectroscopy tracks nitro group degradation, while thermogravimetric analysis (TGA) evaluates thermal stability. For long-term storage, recommend anhydrous conditions and amber vials to prevent photolytic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products